molecular formula C18H19NO2 B4854353 N-(2,4-dimethylphenyl)-3-chromanecarboxamide

N-(2,4-dimethylphenyl)-3-chromanecarboxamide

Cat. No. B4854353
M. Wt: 281.3 g/mol
InChI Key: PMDRFMMRAWTOAQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-3-chromanecarboxamide, also known as DMCC, is a chemical compound that belongs to the class of chromanecarboxamides. DMCC has been studied extensively in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-3-chromanecarboxamide is not fully understood. However, studies have suggested that N-(2,4-dimethylphenyl)-3-chromanecarboxamide exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N-(2,4-dimethylphenyl)-3-chromanecarboxamide has also been shown to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-3-chromanecarboxamide has been shown to exhibit various biochemical and physiological effects. In cancer research, N-(2,4-dimethylphenyl)-3-chromanecarboxamide has been shown to inhibit cancer cell growth and induce apoptosis by modulating various signaling pathways. In neuroprotection research, N-(2,4-dimethylphenyl)-3-chromanecarboxamide has been shown to protect neurons against oxidative stress and reduce neuroinflammation. N-(2,4-dimethylphenyl)-3-chromanecarboxamide also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2,4-dimethylphenyl)-3-chromanecarboxamide has been shown to have antioxidant properties by activating the Nrf2/ARE pathway.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-3-chromanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potential therapeutic properties in various scientific research fields. However, N-(2,4-dimethylphenyl)-3-chromanecarboxamide also has limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic potential fully.

Future Directions

There are several future directions for N-(2,4-dimethylphenyl)-3-chromanecarboxamide research. In cancer research, further studies are needed to determine the efficacy of N-(2,4-dimethylphenyl)-3-chromanecarboxamide in vivo and to identify the specific types of cancer that N-(2,4-dimethylphenyl)-3-chromanecarboxamide may be effective against. In neuroprotection research, further studies are needed to determine the optimal dosage and treatment duration of N-(2,4-dimethylphenyl)-3-chromanecarboxamide and to investigate its potential as a therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,4-dimethylphenyl)-3-chromanecarboxamide fully and to identify other potential therapeutic applications of N-(2,4-dimethylphenyl)-3-chromanecarboxamide.

Scientific Research Applications

N-(2,4-dimethylphenyl)-3-chromanecarboxamide has been studied in various scientific research fields, including cancer research, neuroprotection, and anti-inflammatory properties. N-(2,4-dimethylphenyl)-3-chromanecarboxamide has shown potential as a therapeutic agent in cancer research due to its ability to inhibit cancer cell growth and induce apoptosis. In neuroprotection research, N-(2,4-dimethylphenyl)-3-chromanecarboxamide has been shown to protect neurons against oxidative stress and reduce neuroinflammation. N-(2,4-dimethylphenyl)-3-chromanecarboxamide also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-12-7-8-16(13(2)9-12)19-18(20)15-10-14-5-3-4-6-17(14)21-11-15/h3-9,15H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDRFMMRAWTOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CC3=CC=CC=C3OC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-3,4-dihydro-2H-chromene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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